molecular formula C12H4Br4O B14212944 1,3,6,8-Tetrabromo-dibenzofuran CAS No. 617707-77-4

1,3,6,8-Tetrabromo-dibenzofuran

Cat. No.: B14212944
CAS No.: 617707-77-4
M. Wt: 483.77 g/mol
InChI Key: YWOWMNYICWCZAJ-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrabromo-dibenzofuran is a halogenated derivative of dibenzofuran, characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8 on the dibenzofuran ring. This compound has the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6,8-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1,3,6,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1,3,6,8-Tetrabromo-dibenzofuran has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrabromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular processes, including inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1,3,6,8-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

CAS No.

617707-77-4

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,6,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H

InChI Key

YWOWMNYICWCZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

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